N-(3-chloro-4-methylphenyl)-4-ethyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-4-ethyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H21ClN6O3 and its molecular weight is 452.9. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-methylphenyl)-4-ethyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-4-ethyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-4-ethyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molluscicidal Properties
Research on thiazolo[5,4-d]pyrimidines has demonstrated the synthesis of compounds with significant activity against snails, which are intermediate hosts for schistosomiasis. This research is critical for developing new molluscicides to combat diseases like schistosomiasis, showcasing the potential for chemical compounds in public health applications (El-bayouki & Basyouni, 1988).
Antimicrobial Agents
The development of new antimicrobial agents is another application, where clubbed quinazolinone and 4-thiazolidinone derivatives have been synthesized and screened for antibacterial and antifungal activities. These compounds represent a potential avenue for the development of new treatments against various bacterial and fungal infections (Desai, Dodiya, & Shihora, 2011).
Antioxidant Activity
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has led to the discovery of potent antioxidants, surpassing even well-known antioxidants like ascorbic acid in certain assays. This research underlines the chemical compound's relevance in developing new antioxidant agents, which could have various applications in healthcare and food preservation (Tumosienė et al., 2019).
Synthesis of Pyrrolothiazolopyrimidinetriones
The reactions of dichloro-N-R-maleimides with substituted thiouracils have produced pyrrolothiazolopyrimidinetriones, showcasing the compound's utility in synthesizing new heterocyclic compounds. Such research may lead to the discovery of novel drugs with unique biological activities (Volovenko, Dubnina, & Chernega, 2004).
Glycine Transporter 1 Inhibitor
Identifying potent and orally available glycine transporter 1 inhibitors is crucial for developing new therapies for CNS disorders. Research on compounds like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide highlights the compound's role in neuroscience research, offering insights into managing neurological conditions (Yamamoto et al., 2016).
Mechanism of Action
Target of action
Compounds containing the indole nucleus, such as the 1,3-oxazol-4-yl group in the first compound, have been found to bind with high affinity to multiple receptors . Similarly, thiazole derivatives, like the 1,3-thiazole-5-carboxamide group in the second compound, are found in many potent biologically active compounds .
Mode of action
The interaction of these compounds with their targets can result in a variety of effects, depending on the specific target and the nature of the interaction. For example, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
The affected pathways and their downstream effects would depend on the specific targets of these compounds. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The ADME properties of these compounds would depend on their specific chemical structures. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of these compounds’ actions would depend on their specific targets and modes of action. For example, some indole derivatives have been reported to have antiviral activity .
properties
IUPAC Name |
5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-13-18(26-22(32-13)15-4-3-5-16(23)10-15)12-29-20(24)19(27-28-29)21(30)25-11-14-6-8-17(31-2)9-7-14/h3-10H,11-12,24H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTDAMDGQXUGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
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